molecular formula C11H8ClFO3S B13282834 [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride

[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride

Cat. No.: B13282834
M. Wt: 274.70 g/mol
InChI Key: NEXWTVFIEUKICX-UHFFFAOYSA-N
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Chemical Reactions Analysis

[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules for research purposes .

Comparison with Similar Compounds

Similar compounds to [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride include other sulfonyl chlorides and furan derivatives. Some examples are:

  • 5-(4-Chlorophenyl)furan-2-ylmethanesulfonyl chloride
  • 5-(4-Methylphenyl)furan-2-ylmethanesulfonyl chloride
  • 5-(4-Bromophenyl)furan-2-ylmethanesulfonyl chloride

These compounds share similar chemical structures and reactivity but differ in their substituents, which can affect their specific applications and properties .

Biological Activity

[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with methanesulfonyl chloride in the presence of a suitable catalyst. The introduction of the 4-fluorophenyl group enhances the compound's biological activity by influencing its electronic properties and steric hindrance.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. For instance, studies have shown that furan derivatives can selectively inhibit microbial growth and modify enzyme activity, suggesting their potential as antimicrobial agents against various pathogens, including multi-drug resistant strains .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundS. aureus20
Another furan derivativeE. coli40
Reference drug (Ceftriaxone)S. aureus0.1

Anti-inflammatory Effects

Furan derivatives have also been studied for their anti-inflammatory activities. The mechanisms involve modulation of signaling pathways such as MAPK and PPAR-γ, which play critical roles in inflammatory responses . The ability of these compounds to regulate immune responses positions them as potential therapeutic agents for inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various furan derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) : Research into the SAR of furan derivatives revealed that modifications to the furan ring and substituents significantly affect biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Properties

Molecular Formula

C11H8ClFO3S

Molecular Weight

274.70 g/mol

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]methanesulfonyl chloride

InChI

InChI=1S/C11H8ClFO3S/c12-17(14,15)7-10-5-6-11(16-10)8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

NEXWTVFIEUKICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CS(=O)(=O)Cl)F

Origin of Product

United States

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